1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
Overview
Description
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine typically involves the cyclization of appropriate hydrazine derivatives with substituted chalcones. A common synthetic route includes:
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde with acetophenone.
Cyclization Reaction: The chalcone undergoes cyclization with phenylhydrazine in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing recrystallization or chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products:
Oxidation Products: Pyrazole oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known bioactive pyrazoles.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine exerts its effects involves:
Molecular Targets: The compound may interact with cyclooxygenase (COX) enzymes, inhibiting their activity and thus reducing inflammation.
Pathways Involved: Inhibition of the COX pathway leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazol-5-ylamine: Similar structure but with a 4-chlorophenyl group.
1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-ylamine: Bromine substituent instead of chlorine.
Uniqueness: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom can affect the compound’s electronic properties and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMJWSTADRWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388038 | |
Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-26-3 | |
Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618098-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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